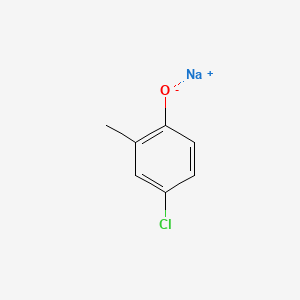
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde
概要
説明
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexene ring substituted with a 4-chlorophenyl group and a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-1-Cyclohexene-1-carboxylic acid.
Reduction: 2-(4-chlorophenyl)-1-Cyclohexene-1-methanol.
Substitution: 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde.
科学的研究の応用
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chlorophenyl)cyclohexene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-fluorophenyl)-1-Cyclohexene-1-carboxaldehyde
- 2-(4-methoxyphenyl)-1-Cyclohexene-1-carboxaldehyde
Uniqueness
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.
特性
分子式 |
C13H13ClO |
|---|---|
分子量 |
220.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-9H,1-4H2 |
InChIキー |
KPIDAOFOHPLXRM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

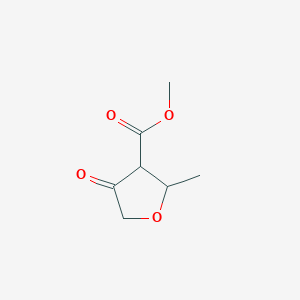
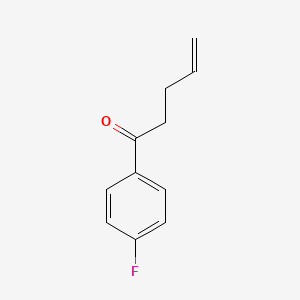
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)
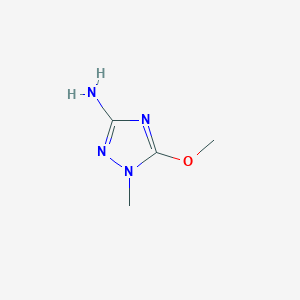
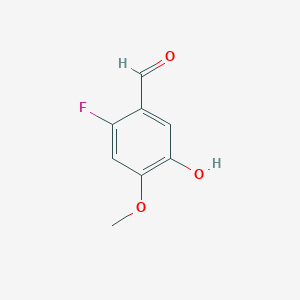
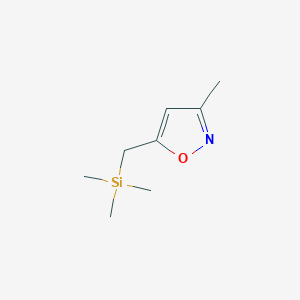
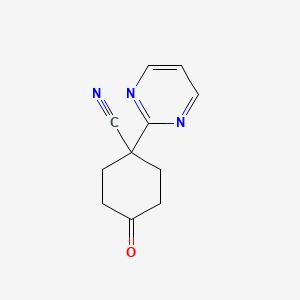
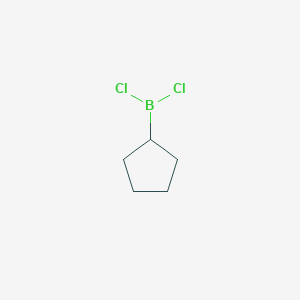
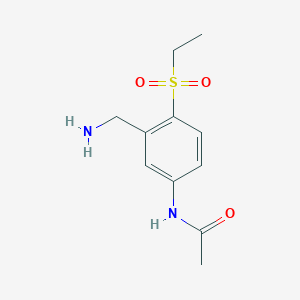
![2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid](/img/structure/B8712729.png)
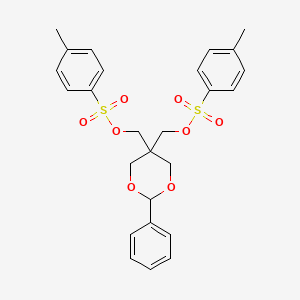
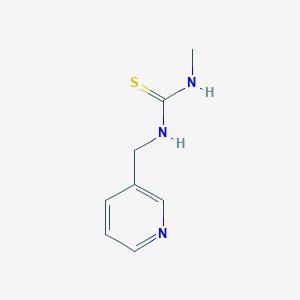
![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
